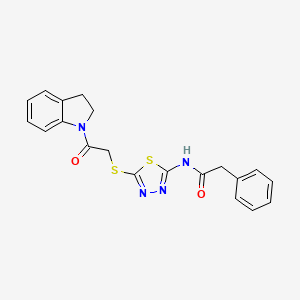
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A series of indoline derivatives as multifunctional neuroprotective agents for battling ischemic stroke were designed, synthesized, and biologically evaluated . In antioxidant assay, all compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells .Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide and its analogs have been studied for their potential as glutaminase inhibitors, a promising target for cancer therapy. These compounds are designed to inhibit kidney-type glutaminase (GLS), a key enzyme in glutamine metabolism, thereby attenuating the growth of cancer cells. For instance, analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), which share structural similarities with the given compound, have shown potent GLS inhibitory activity and improved solubility compared to BPTES. These compounds effectively attenuated the growth of P493 human lymphoma B cells both in vitro and in a mouse xenograft model, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012).
Antimicrobial and Antitubercular Activities
The compound's structural relatives have been explored for their antimicrobial and antitubercular activities. Tetrahydropyrimidine–isatin hybrids, for instance, have shown promising antibacterial, antifungal, and anti-tubercular activity. These findings suggest the potential utility of this compound analogs in the development of new antimicrobial agents, further expanding the compound's potential therapeutic applications beyond cancer therapy (Akhaja & Raval, 2012).
Anti-inflammatory and Analgesic Activities
Compounds containing the 1,3,4-thiadiazol motif have been evaluated for their anti-inflammatory and analgesic properties. For example, various derivatives demonstrated significant anti-inflammatory and analgesic activities, suggesting that the structural framework of this compound could be optimized to develop new agents for treating inflammatory conditions (Nargund et al., 1993).
Mechanism of Action
Target of Action
Similar compounds with an indolin-2-one structure have been found to interact with various targets such as toll-like receptor 7 (tlr7) and acetylcholine esterase (ache) .
Mode of Action
Related indolin-2-one compounds have been shown to activate tlr7, thereby inducing the secretion of tlr7-regulated cytokines il-12, tnf-α, and ifn-α in human pbmc cells . Other indolin-2-one derivatives have been designed as AChE inhibitors, which can prevent the breakdown of acetylcholine, a neurotransmitter important for memory and learning .
Biochemical Pathways
Activation of tlr7 can lead to the activation of the nf-κb pathway, which plays a crucial role in the regulation of immune responses . Inhibition of AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Pharmacokinetics
Similar indolin-2-one compounds have been found to display favorable drug-like properties .
Result of Action
Related indolin-2-one compounds have been found to exhibit significant antibacterial activity and neuroprotective effects .
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c25-17(12-14-6-2-1-3-7-14)21-19-22-23-20(28-19)27-13-18(26)24-11-10-15-8-4-5-9-16(15)24/h1-9H,10-13H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALXMJATDTZIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2806687.png)

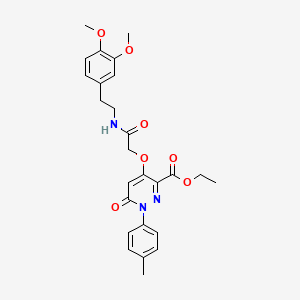
![N-(3-chlorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2806692.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2806693.png)
![[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2806694.png)
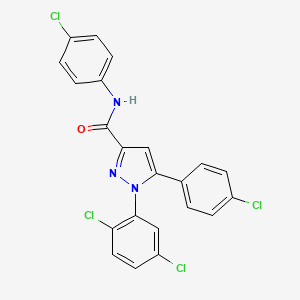
![N-benzo[g][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide](/img/structure/B2806699.png)

![2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B2806702.png)
![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2806704.png)
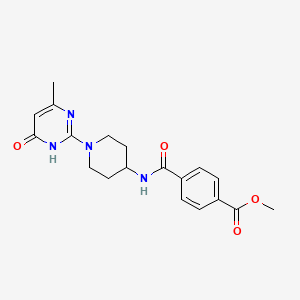
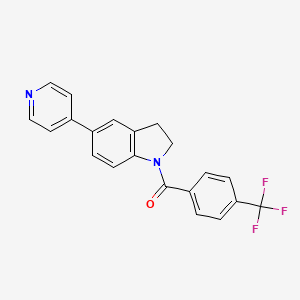
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2806709.png)
